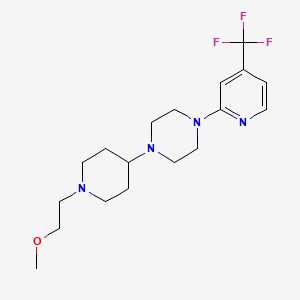
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C18H27F3N4O and its molecular weight is 372.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
G Protein-Biased Dopaminergics Discovery
Research on 1,4-disubstituted aromatic piperazines, which share a structural motif with the compound , has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds favor G protein activation over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications in neuropsychiatric disorders like schizophrenia (Möller et al., 2017).
Antihypertensive and Antiarrhythmic Effects
Studies on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, incorporating the arylpiperazine moiety, have shown significant antiarrhythmic and antihypertensive activities. This suggests a potential avenue for developing cardiovascular drugs based on similar structural frameworks (Malawska et al., 2002).
HIV-1 Reverse Transcriptase Inhibitors
The development of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase exemplifies the use of piperazine derivatives in antiviral research. These compounds have shown to be significantly potent, providing a foundation for developing new therapeutic agents against HIV (Romero et al., 1994).
Antitumor Activity
Compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine, have been synthesized and evaluated for antitumor activity. This approach suggests that similar structural modifications could lead to potent anticancer drugs (Andreani et al., 2008).
特性
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-3-16(4-7-23)24-8-10-25(11-9-24)17-14-15(2-5-22-17)18(19,20)21/h2,5,14,16H,3-4,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIISEXRBLUQDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

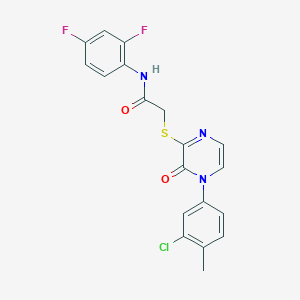
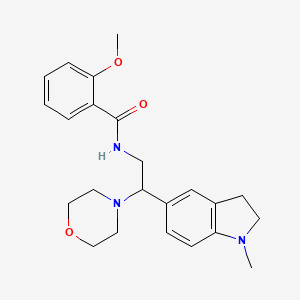
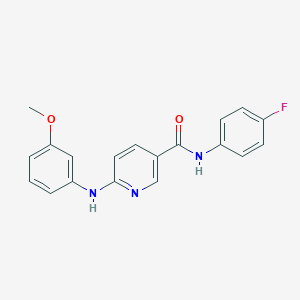

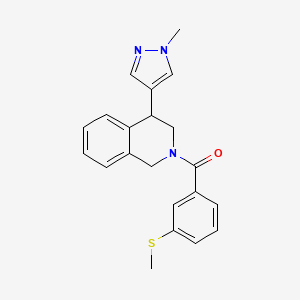
![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)
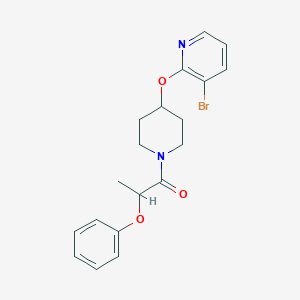
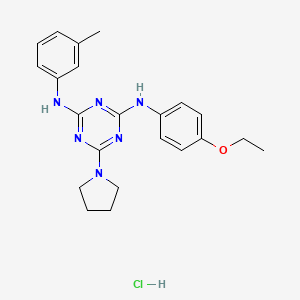
![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)
![(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2584627.png)
![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)
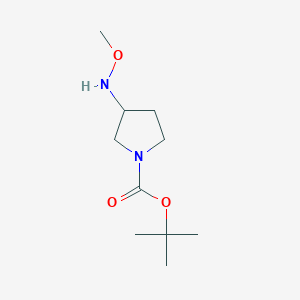
![N-[3-(2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2584633.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2584634.png)